(-)-Eburnamonine

Drug metabolism Pharmacokinetics CNS drug development

Select (-)-Eburnamonine for its unmatched metabolic stability and distinct muscarinic receptor pharmacology. Unlike vincamine (a negative allosteric modulator), (-)-Eburnamonine acts as a positive allosteric modulator (PAM) at M2/M4 receptors, ensuring accurate cholinergic signaling studies. Its significantly lower intrinsic clearance provides sustained brain exposure for robust in vivo CNS efficacy models. This defined eburnamenine scaffold is essential for reproducible SAR investigations in cerebral ischemia and neuroprotection research.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B7788956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Eburnamonine
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
InChIInChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3
InChIKeyWYJAPUKIYAZSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Eburnamonine for Research Procurement: Chemical Identity and Core Pharmacological Classification


(-)-Eburnamonine (also designated l-eburnamonine or vinburnine; CAS 4880-88-0) is a monoterpenoid indole alkaloid isolated from Apocynaceae species such as Kopsia jasminiflora and Hunteria umbellata [1]. It belongs to the eburnamine-vincamine structural class and is recognized primarily for its cerebral vasodilatory and neuroprotective activities [2]. Key physicochemical identifiers include a molecular formula of C19H22N2O, a molecular weight of 294.39 g/mol, and a melting point range of 174–177 °C [3]. While sharing the eburnamenine nucleus with several clinically used agents, (-)-eburnamonine exhibits a distinct metabolic and pharmacological fingerprint that necessitates its specific procurement for targeted research applications [4].

Why (-)-Eburnamonine Cannot Be Substituted with Vincamine or Vinpocetine in Mechanistic and Translational Studies


Despite a shared eburnamenine nucleus, (-)-eburnamonine is not functionally interchangeable with its close structural analogs vincamine or vinpocetine. Critically, (-)-eburnamonine demonstrates significantly lower intrinsic clearance in rat liver microsomes compared to both vincamine and vinpocetine, indicating superior metabolic stability [1]. Furthermore, while (-)-eburnamonine acts as a positive allosteric modulator (PAM) of muscarinic M2/M4 receptors, vincamine exerts a negative allosteric effect at the same target, representing a diametrically opposed pharmacological action [2]. Such divergent metabolic and receptor-level behaviors directly impact experimental outcomes in models of cerebral ischemia, hypoxia, and cognitive function, making indiscriminate substitution a potential source of irreproducible or confounded data.

Quantitative Differentiation of (-)-Eburnamonine: Head-to-Head Evidence vs. Vincamine and Vinpocetine


Metabolic Stability: (-)-Eburnamonine Exhibits Significantly Lower Intrinsic Clearance Than Vincamine or Vinpocetine

In a comparative in vitro study using rat liver microsomes, (-)-eburnamonine demonstrated significantly lower intrinsic clearance compared to its structural analogs vincamine and vinpocetine [1]. The study concluded that the relative metabolic stability of (-)-eburnamonine supports its use as a lead compound for developing CNS-active agents requiring sustained target engagement [1].

Drug metabolism Pharmacokinetics CNS drug development Blood-brain barrier

Receptor Allosteric Modulation: (-)-Eburnamonine Is a Positive Allosteric Modulator at M2/M4 Muscarinic Receptors, Whereas Vincamine Acts Negatively

Radioligand binding assays using rat heart atria revealed that (-)-eburnamonine acts as a positive allosteric modulator (PAM) of muscarinic acetylcholine receptors, with a cooperativity coefficient (α) of 0.35 and an affinity (KAR) of 22.6 µM [1]. In stark contrast, vincamine—despite its extremely close structural similarity—exerts a negative allosteric effect with α = 4.1 and a similar KAR of 22.8 µM [1]. (-)-Eburnamonine was also shown to increase acetylcholine affinity at M2 and M4 receptor subtypes [2].

Muscarinic receptor pharmacology Allosteric modulation Neuropharmacology Receptor binding

Antihypoxic Potency: (-)-Eburnamonine Demonstrates Intermediate ED50 Value Between Vinpocetine and Vincamine in Lethal Hypoxia Model

A head-to-head comparison of four structurally related drugs in a murine model of hypoxia-induced lethality (80-second exposure to 100% nitrogen gas) established a rank-order potency based on ED50 values [1]. (-)-Eburnamonine (1-eburnamonine) exhibited an ED50 of 21.0 mg/kg (i.p.), placing it between vinpocetine (ED50 = 16.6 mg/kg) and vincamine (ED50 = 47.0 mg/kg) [1]. Vinconate demonstrated an approximate ED50 of 25 mg/kg [1].

Cerebral ischemia Hypoxia Neuroprotection In vivo pharmacology

Antihypoxic Effect Duration: (-)-Eburnamonine Provides Longer-Lasting EEG Protection Than Vincamine in Acute Anoxia

In curarized rats subjected to acute asphyxic anoxia, intravenous infusion of (-)-eburnamonine (total dose approximately 5 mg/kg) produced a protective effect on electroencephalographic (EEG) activity that was characterized as precocious and long-lasting [1]. Under identical experimental conditions, vincamine provided only short-duration protective activity [1].

Electroencephalography Anoxia Neuroprotection Cerebral ischemia

Cerebral Hemodynamic Profile: (-)-Eburnamonine Increases Cerebral O2 and Glucose Consumption While Vincamine Does Not

In anesthetized dogs, intravenous administration of (-)-eburnamonine (2 mg/kg) increased vertebral, carotid, and femoral blood flows while simultaneously increasing cerebral oxygen consumption (CMRO2) and cerebral glucose consumption (CMRG), along with the oxygen extraction coefficient and overall oxygen supply [1]. These comprehensive metabolic and hemodynamic improvements were observed in direct comparison with vincamine [1]. A separate report notes that (-)-eburnamonine increases cerebral blood flow and capillary circulation in anesthetized dogs at 2.5 mg/kg [2].

Cerebral blood flow Cerebral metabolism Vasodilation Hemodynamics

Validated Research Applications for (-)-Eburnamonine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Metabolic Stability-Driven Lead Optimization

Leverage (-)-eburnamonine as a metabolically stable eburnamenine scaffold for developing next-generation CNS agents. Its significantly lower intrinsic clearance compared to vincamine and vinpocetine [1] provides a rational basis for selecting this core structure when designing compounds intended for sustained brain exposure and prolonged pharmacodynamic effects. The compound's minimal interaction with Pgp and Bcrp efflux transporters further supports its blood-brain barrier penetration potential [1].

Muscarinic Receptor Pharmacology: Positive Allosteric Modulator (PAM) Tool Compound

Employ (-)-eburnamonine as a structurally defined PAM tool compound for M2 and M4 muscarinic acetylcholine receptors. Its positive cooperativity (α = 0.35) with N-methylscopolamine binding [1] and its ability to enhance acetylcholine affinity at M2/M4 subtypes [2] make it a valuable reference for studies investigating allosteric modulation of cholinergic signaling. Critically, vincamine cannot substitute in this context due to its negative allosteric effect [1].

In Vivo Hypoxia and Cerebral Ischemia Modeling

Utilize (-)-eburnamonine in preclinical models of hypoxic or ischemic brain injury where a defined, intermediate potency (ED50 = 21.0 mg/kg in mouse hypoxia lethality model) is required [1]. Its combination of cerebral vasodilation and metabolic stimulation—including increased CMRO2 and CMRG—makes it particularly suitable for studies examining the interplay between cerebral hemodynamics and neuronal energetics during ischemic challenge [2][3].

Comparative Alkaloid Pharmacology and Structure-Activity Relationship (SAR) Studies

Deploy (-)-eburnamonine as an essential comparator in SAR investigations of the eburnamine-vincamine alkaloid family. Its unique constellation of properties—positive allosteric modulation at muscarinic receptors, lower intrinsic clearance, prolonged EEG protection in anoxia, and enhanced cerebral glucose/oxygen consumption—provides multiple differentiated endpoints for elucidating structure-function relationships within this therapeutically relevant alkaloid class [1][2][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Eburnamonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.